
1,4,8,11-Tetraazacyclotetradecane-1-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,8,11-Tetraazacyclotetradecane-1-acetic acid is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of a broader class of polyaza macrocycles, which are characterized by their multiple nitrogen atoms within a cyclic structure. These compounds are often used in various scientific and industrial applications due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,8,11-Tetraazacyclotetradecane-1-acetic acid typically involves the cyclization of linear polyamines. One common method includes the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired macrocyclic structure.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve the desired purity. The use of automated reactors and precise control systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
1,4,8,11-Tetraazacyclotetradecane-1-acetic acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as copper, zinc, and iron.
Protonation: The nitrogen atoms in the macrocycle can be protonated under acidic conditions.
Substitution: The acetic acid group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Complexation: Typically involves metal salts such as copper(II) sulfate or zinc chloride in aqueous or alcoholic solutions.
Protonation: Requires acidic conditions, often using hydrochloric acid or sulfuric acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or neutral conditions.
Major Products Formed
Metal Complexes: Stable metal-ligand complexes with enhanced stability and specific properties.
Protonated Forms: Various protonated species depending on the pH and concentration of the acid used.
Substituted Derivatives: Compounds with modified acetic acid groups, leading to new functionalities.
Scientific Research Applications
1,4,8,11-Tetraazacyclotetradecane-1-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Employed in the development of metal-based drugs and imaging agents.
Medicine: Investigated for its potential in drug delivery systems and as a chelating agent in radiopharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane-1-acetic acid primarily involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with the metal ions, forming a stable chelate. This complexation can influence various biochemical pathways and enhance the stability and solubility of metal ions in biological systems. The acetic acid group can also participate in hydrogen bonding and other interactions, further modulating the compound’s activity.
Comparison with Similar Compounds
1,4,8,11-Tetraazacyclotetradecane-1-acetic acid can be compared with other similar macrocyclic compounds such as:
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: Another macrocyclic compound with similar complexation properties but a smaller ring size.
1,4,8,11-Tetramethyl-1,4,8,11-tetraazacyclotetradecane: A derivative with methyl groups that can influence its chemical reactivity and complexation behavior.
1,4,7,10-Tetraazacyclotridecane-1,4,7,10-tetraacetic acid: A compound with a different ring size and acetic acid groups, leading to variations in its complexation and stability.
The uniqueness of this compound lies in its specific ring size and the presence of the acetic acid group, which provides additional functionality and versatility in various applications.
Properties
Molecular Formula |
C12H26N4O2 |
|---|---|
Molecular Weight |
258.36 g/mol |
IUPAC Name |
2-(1,4,8,11-tetrazacyclotetradec-1-yl)acetic acid |
InChI |
InChI=1S/C12H26N4O2/c17-12(18)11-16-9-2-5-14-7-6-13-3-1-4-15-8-10-16/h13-15H,1-11H2,(H,17,18) |
InChI Key |
HDKPQQZMQBYEHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCCN(CCNC1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester](/img/structure/B14805028.png)
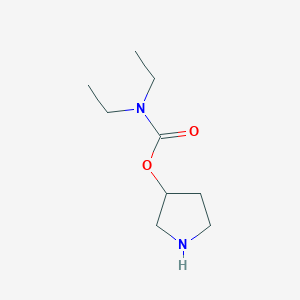
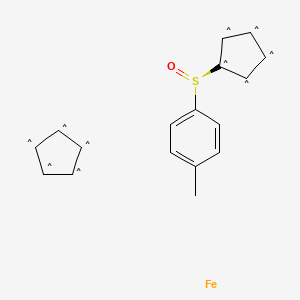
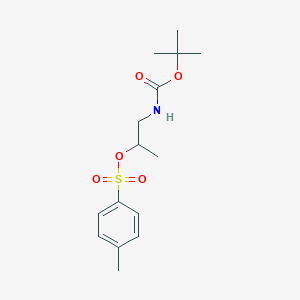

![4-[[Tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one](/img/structure/B14805047.png)
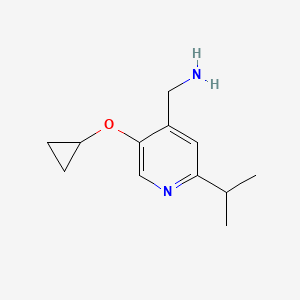
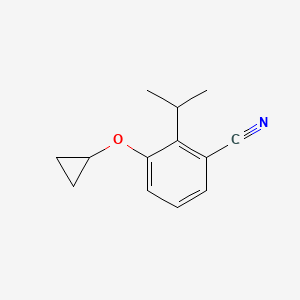
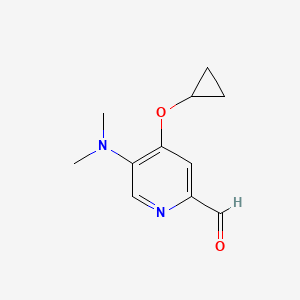
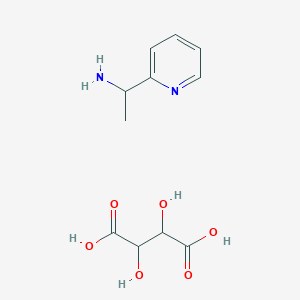
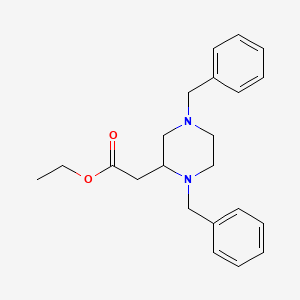
![(2E)-N-({2-[(3-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14805113.png)
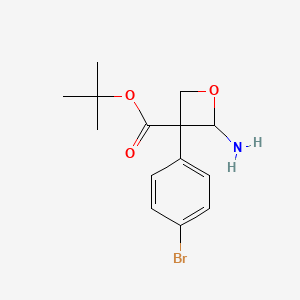
![4-{[(E)-(5-methylfuran-2-yl)methylidene]amino}benzamide](/img/structure/B14805123.png)
